N-ethyl-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide
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Overview
Description
N-ethyl-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoxaline core, which is known for its diverse biological activities, and a fluorophenyl group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Acylation: The final step involves the acylation of the intermediate with ethyl acetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
N-ethyl-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its pharmacological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the quinoxaline core can interact with various enzymes and proteins, modulating their activity. This compound can inhibit the growth of certain cancer cells by interfering with their metabolic pathways and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-[(4-fluorophenyl)amino]acetamide
- N-ethyl-2-{[2-(4-fluorophenyl)ethyl]amino}acetamide
Uniqueness
N-ethyl-N-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific combination of a quinoxaline core and a fluorophenyl group. This combination imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H19FN4O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
2-[3-[acetyl(ethyl)amino]-2-oxoquinoxalin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H19FN4O3/c1-3-24(13(2)26)19-20(28)25(17-7-5-4-6-16(17)23-19)12-18(27)22-15-10-8-14(21)9-11-15/h4-11H,3,12H2,1-2H3,(H,22,27) |
InChI Key |
HXOKWWKTUDTDJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)F)C(=O)C |
Origin of Product |
United States |
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